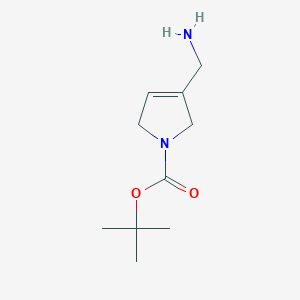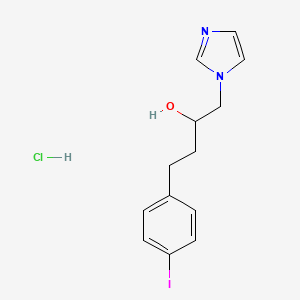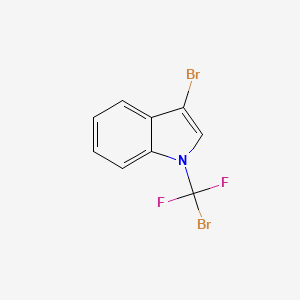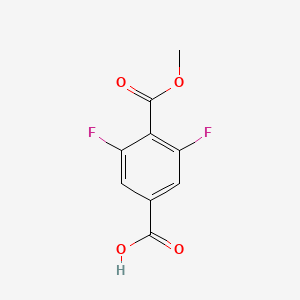
Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. The molecular formula of this compound is C8H9BF3KO, and it is known for its stability and reactivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate can be synthesized through several methods, with one common approach involving the reaction of aryl halides with potassium trifluoroborate salts. The synthesis typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound, while oxidation reactions yield boronic acids or esters .
Applications De Recherche Scientifique
Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate involves its ability to participate in various chemical reactions through the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The hydroxyethyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium phenyltrifluoroborate: Similar in structure but lacks the hydroxyethyl group, making it less versatile in certain reactions.
Potassium 4-(hydroxymethyl)phenyltrifluoroborate: Contains a hydroxymethyl group instead of a hydroxyethyl group, which can affect its reactivity and applications.
Potassium 4-methylphenyltrifluoroborate: Features a methyl group, offering different steric and electronic properties compared to the hydroxyethyl group.
Uniqueness
Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate stands out due to the presence of the hydroxyethyl group, which enhances its reactivity and allows for unique interactions in chemical and biological systems. This makes it a valuable reagent in various synthetic and research applications .
Propriétés
Numéro CAS |
906007-40-7 |
|---|---|
Formule moléculaire |
C8H9BF3KO |
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
potassium;trifluoro-[4-(1-hydroxyethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6,13H,1H3;/q-1;+1 |
Clé InChI |
XNIOZFVOWUXLIH-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(C=C1)C(C)O)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)

![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)
![6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B13466401.png)
![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)

![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)


![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)
